

4-Chloro-3-ethylphenol: A Comparative Guide for Chemical Intermediates

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Compound of Interest

Compound Name: 4-Chloro-3-ethylphenol

Cat. No.: B1220485

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **4-Chloro-3-ethylphenol** as a chemical intermediate, offering an objective comparison with its halogenated analogs. The information presented is supported by a review of available experimental data and established principles of chemical reactivity, intended to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Physicochemical Properties

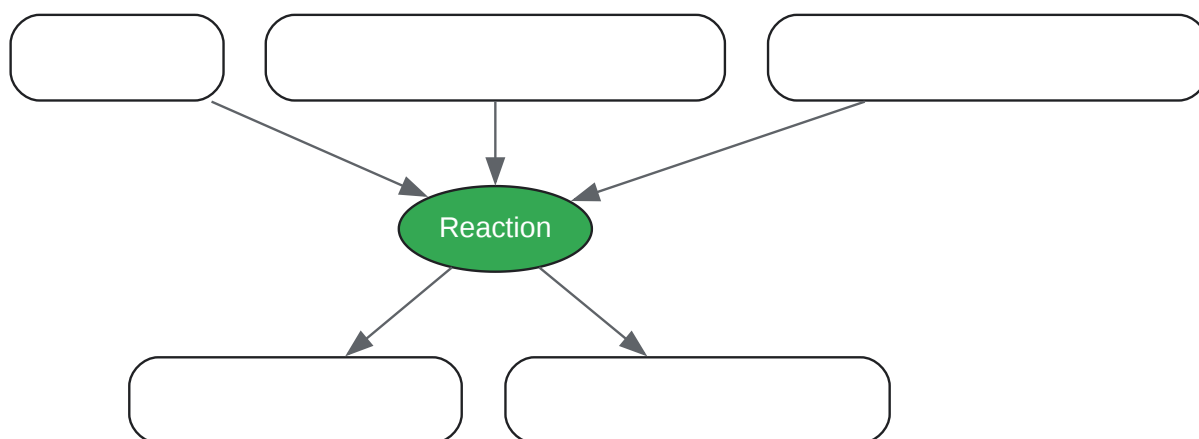
4-Chloro-3-ethylphenol is a substituted phenol with a chlorine atom at the 4-position and an ethyl group at the 3-position. Its physicochemical properties are summarized in the table below, alongside those of its bromo, iodo, and fluoro analogs for comparative analysis.

Property	4-Chloro-3-ethylphenol	4-Bromo-3-ethylphenol (Predicted)	4-Iodo-3-ethylphenol	4-Fluoro-3-ethylphenol (Predicted)
CAS Number	14143-32-9[1]	N/A	156878-64-7[2]	326493-65-6
Molecular Formula	C ₈ H ₉ ClO[1]	C ₈ H ₉ BrO	C ₈ H ₉ IO[2]	C ₈ H ₉ FO
Molecular Weight	156.61 g/mol [1]	201.06 g/mol	248.06 g/mol [2]	140.15 g/mol
Melting Point	45-50 °C[3]	N/A	N/A	N/A
Boiling Point	248.1 °C (Predicted)	N/A	N/A	N/A
Appearance	Light yellow to off-white solid[4]	N/A	N/A	N/A

Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Chloro-3-ethylphenol** is the electrophilic chlorination of 3-ethylphenol.

Logical Relationship in the Synthesis of 4-Chloro-3-ethylphenol



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Caption: Synthesis of **4-Chloro-3-ethylphenol**.

Detailed Experimental Protocol for Synthesis of 4-Chloro-3-ethylphenol

While a specific, detailed protocol for **4-Chloro-3-ethylphenol** is not readily available in the cited literature, a plausible procedure can be adapted from the well-established methods for chlorinating phenols using sulfuryl chloride. The following protocol is a representative example.

Materials:

- 3-Ethylphenol
- Sulfuryl chloride (SO_2Cl_2)
- Anhydrous iron(III) chloride (FeCl_3)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylphenol (1.0 eq) in anhydrous DCM.
- Add a catalytic amount of anhydrous FeCl_3 (0.05 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield pure **4-Chloro-3-ethylphenol**.

Performance as a Chemical Intermediate: A Comparative Analysis

4-Halo-3-ethylphenols are versatile intermediates in organic synthesis, particularly in reactions involving the phenolic hydroxyl group (e.g., Williamson ether synthesis) or the aromatic ring (e.g., Suzuki coupling). Due to a lack of direct comparative studies in the literature, the following analysis is based on established principles of chemical reactivity.

Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity of the phenoxide is primarily influenced by the electronic effects of the substituents on the aromatic ring. The halogen at the 4-position will have an electron-withdrawing inductive effect.

Predicted Reactivity Order: 4-Fluoro-3-ethylphenol > **4-Chloro-3-ethylphenol** > 4-Bromo-3-ethylphenol > 4-Iodo-3-ethylphenol

This trend is based on the electronegativity of the halogens, with fluorine exerting the strongest electron-withdrawing effect, making the corresponding phenoxide the most stable and least reactive nucleophile.

Intermediate	Predicted Relative Reactivity	Plausible Yield Range
4-Fluoro-3-ethylphenol	Lower	Moderate to Good
4-Chloro-3-ethylphenol	Moderate	Good to Excellent
4-Bromo-3-ethylphenol	Higher	Good to Excellent
4-Iodo-3-ethylphenol	Highest	Excellent

Note: Yields are highly dependent on specific reaction conditions and substrates.

Suzuki Coupling

In a Suzuki coupling reaction, the aryl halide is coupled with a boronic acid in the presence of a palladium catalyst. The rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the aryl halide is inversely proportional to the carbon-halogen bond strength.

Predicted Reactivity Order: 4-Iodo-3-ethylphenol > 4-Bromo-3-ethylphenol > **4-Chloro-3-ethylphenol** > 4-Fluoro-3-ethylphenol

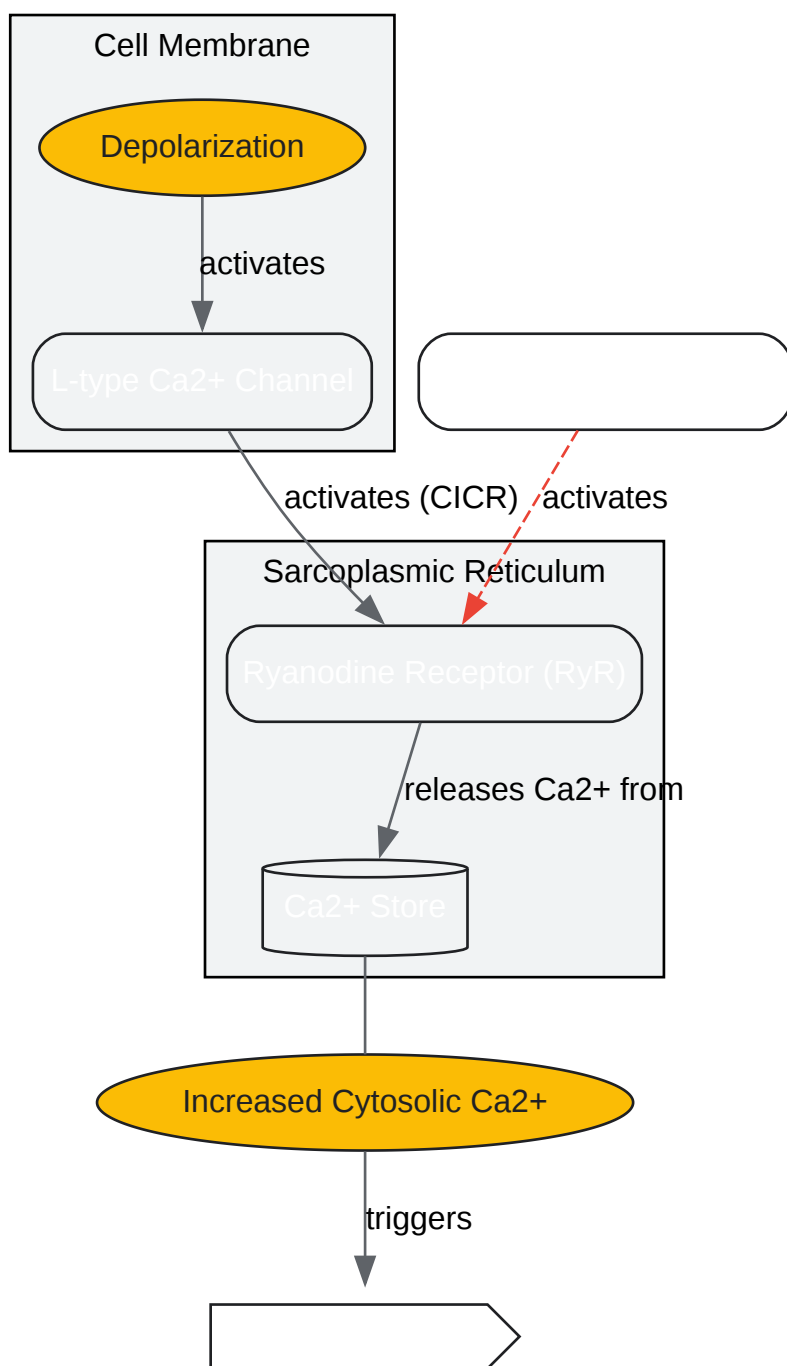
Intermediate	Predicted Relative Reactivity	Plausible Yield Range
4-Fluoro-3-ethylphenol	Lowest	Low to Moderate
4-Chloro-3-ethylphenol	Low	Moderate to Good
4-Bromo-3-ethylphenol	Moderate	Good to Excellent
4-Iodo-3-ethylphenol	Highest	Excellent

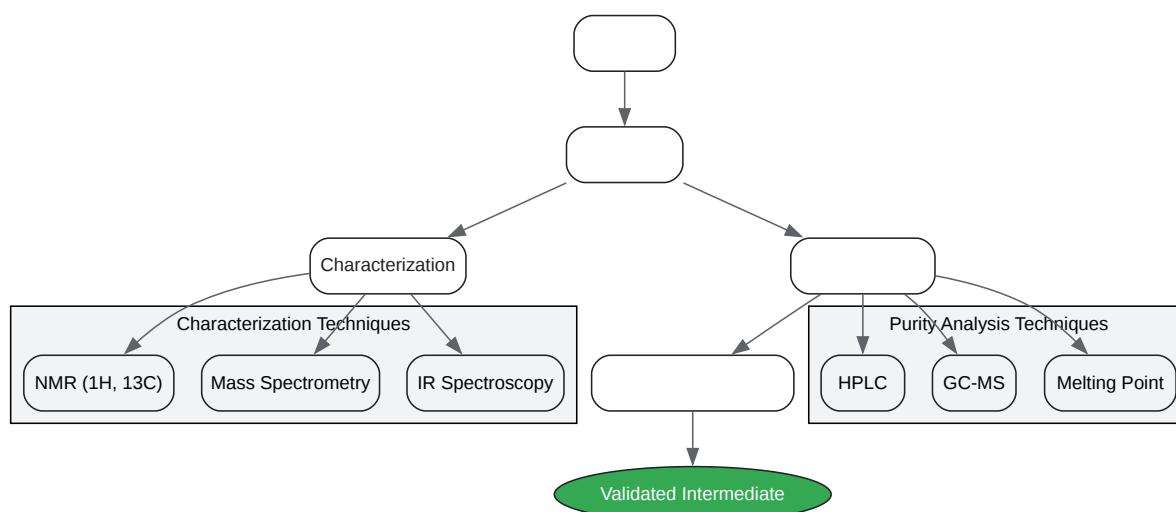
Note: The use of specialized catalysts and ligands can significantly improve the yields for less reactive aryl chlorides and fluorides.

Biological Activity: Modulation of Ryanodine Receptors

4-Chloro-3-ethylphenol is known to be a modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction and neuronal signaling.

Ryanodine Receptor Signaling Pathway





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